5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride

Descripción

Systematic Nomenclature and Structural Features

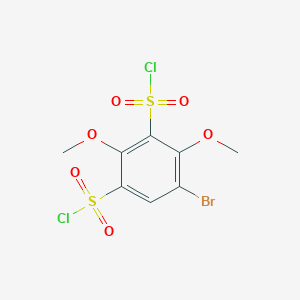

5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride is a polyfunctional aromatic compound with the systematic IUPAC name 5-bromo-2,4-dimethoxy-1,3-benzenedisulfonyl dichloride . Its molecular formula is $$ \text{C}8\text{H}7\text{BrCl}2\text{O}6\text{S}_2 $$, and it has a molecular weight of 414.08 g/mol.

The structure consists of a benzene ring substituted with:

- A bromine atom at position 5.

- Methoxy groups (-OCH$$_3$$) at positions 2 and 4.

- Sulfonyl chloride groups (-SO$$_2$$Cl) at positions 1 and 3.

The spatial arrangement of substituents creates a meta-disubstituted pattern between the sulfonyl chloride groups (positions 1 and 3) and an ortho relationship between the methoxy and sulfonyl chloride groups at positions 2 and 1. This configuration significantly influences its reactivity and physical properties.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}7\text{BrCl}2\text{O}6\text{S}_2 $$ |

| Molecular Weight | 414.08 g/mol |

| Key Functional Groups | Sulfonyl chloride, methoxy, bromine |

| Substitution Pattern | 1,3-disulfonyl; 2,4-dimethoxy; 5-bromo |

Historical Context in Sulfonyl Chloride Chemistry

Sulfonyl chlorides have been pivotal in organic synthesis since their discovery in the 19th century. The development of 5-bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride reflects advancements in functionalizing aromatic systems for pharmaceutical and materials science applications.

Key historical milestones include:

- Early sulfonation methods : Classical routes using chlorosulfonic acid (ClSO$$_3$$H) to introduce sulfonyl chloride groups onto aromatic rings.

- Modern activation strategies : Use of pyrylium salts (e.g., Pyry-BF$$_4$$) to convert primary sulfonamides to sulfonyl chlorides under mild conditions.

- Regioselective synthesis : Techniques to control substitution patterns in disubstituted benzene derivatives, enabling precise placement of bromine and methoxy groups.

This compound’s synthesis typically involves sequential sulfonylation of 5-bromo-2,4-dimethoxybenzene using chlorosulfonic acid, followed by purification via fractional distillation.

Positional Isomerism in Disubstituted Benzene Derivatives

Disubstituted benzene derivatives exhibit three constitutional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). For 5-bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride, the substitution pattern highlights unique isomer-dependent properties:

- Meta-disulfonyl groups : The 1,3-disulfonyl arrangement enhances electrophilicity at the sulfur centers, facilitating nucleophilic substitution reactions.

- Ortho methoxy-sulfonyl interactions : Methoxy groups at positions 2 and 4 create steric and electronic effects that modulate reactivity at positions 1 and 3.

A comparison with positional isomers reveals distinct differences:

| Isomer Type | Substitution Pattern | Key Properties |

|---|---|---|

| Ortho | 1,2-disulfonyl | Higher steric hindrance, lower stability |

| Meta | 1,3-disulfonyl (this compound) | Balanced reactivity, thermal stability |

| Para | 1,4-disulfonyl | Symmetrical structure, crystallinity |

The meta configuration in this compound optimizes stability for applications in cross-coupling reactions and polymer synthesis.

Propiedades

IUPAC Name |

5-bromo-2,4-dimethoxybenzene-1,3-disulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O6S2/c1-16-6-4(9)3-5(18(10,12)13)7(17-2)8(6)19(11,14)15/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDPKOVPRRSBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1S(=O)(=O)Cl)Br)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride typically involves the sulfonylation of 5-Bromo-2,4-dimethoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure the selective formation of the disulfonyl dichloride derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is typically carried out in a controlled environment to ensure safety and efficiency .

Análisis De Reacciones Químicas

Reaction Mechanisms

The compound’s reactivity is primarily governed by nucleophilic substitution at the sulfonyl chloride groups. The general mechanism involves:

-

Nucleophilic Attack : A nucleophile (e.g., amines, alcohols, or thiols) attacks the electrophilic sulfur atom in the sulfonyl chloride group.

-

Leaving Group Departure : The chloride ion (Cl⁻) departs, forming a transient intermediate.

-

Bond Formation : The nucleophile replaces Cl⁻, forming a new bond (e.g., sulfonamide, sulfonate ester, or sulfide).

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Sulfonamide Formation | Amines (e.g., NH₃) | Sulfonamide derivatives |

| Sulfonate Ester Formation | Alcohols (e.g., ROH) | Sulfonate esters |

| Sulfide Formation | Thiols (e.g., RSH) | Sulfide derivatives |

This mechanism is consistent across sulfonyl chlorides, though reaction rates depend on steric and electronic factors.

Influence of Reaction Conditions

The compound’s reactivity is modulated by solvent choice, temperature, and catalysts:

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing intermediates.

-

Temperature : Elevated temperatures accelerate reactions but may increase side products like dibromination (observed in related bromination steps) .

-

Catalysts : Acidic or basic conditions can accelerate nucleophilic attack, though sulfonyl chlorides are typically reactive without catalysts.

Industrial Scaling and Optimization

Key considerations for large-scale synthesis include:

Mechanistic Insights

The compound’s electronic environment influences reactivity:

-

Bromine and methoxy groups (electron-donating) may deactivate the ring but enhance electrophilicity of sulfonyl chlorides via inductive effects.

-

Steric hindrance from adjacent substituents could reduce reaction rates, necessitating prolonged reaction times.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Pharmaceutical Development : The sulfonyl chloride group can be utilized to introduce sulfonamide functionalities into bioactive molecules. This modification is crucial for enhancing the pharmacological properties of drug candidates.

- Agrochemicals : The compound is employed in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides that exhibit improved efficacy and selectivity.

Medicinal Chemistry

5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride has been investigated for its potential in medicinal chemistry:

- SGLT2 Inhibitors : It is a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being studied for their therapeutic potential in diabetes management. The compound can be synthesized from readily available starting materials through a scalable process, making it suitable for industrial applications .

- FGFR Inhibitors : Research has shown that derivatives of this compound can act as selective inhibitors of fibroblast growth factor receptors (FGFR), with some exhibiting sub-nanomolar enzymatic activity. These findings suggest potential applications in cancer therapy .

Biological Studies

The compound can modify biomolecules through sulfonylation reactions, facilitating studies on protein interactions and enzyme mechanisms:

- Protein Modification : By introducing sulfonyl groups into proteins and peptides, researchers can study the effects on biological activity and interaction with other biomolecules.

- Antiproliferative Activity : Certain derivatives have demonstrated significant antiproliferative effects against cancer cell lines, indicating their potential as therapeutic agents .

Material Science

In material science, 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride is utilized to develop functional materials:

- Polymers and Resins : The reactive sulfonyl chloride group allows for the incorporation of this compound into polymer matrices, enhancing their properties such as thermal stability and chemical resistance.

- Nanomaterials : Research indicates that this compound can be employed in the synthesis of nanomaterials with specific functionalities for applications in electronics and catalysis .

Case Study 1: Synthesis of SGLT2 Inhibitors

A recent study highlighted an efficient synthetic route for producing SGLT2 inhibitors using 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride as an intermediate. The process involved multiple steps including nitration and diazotization, yielding high purity products suitable for preclinical testing .

Case Study 2: FGFR Inhibitor Development

Another investigation focused on developing a series of FGFR inhibitors based on derivatives of this compound. The study reported significant enzymatic activity with IC50 values in the picomolar range, showcasing the compound's potential as a lead structure for cancer therapeutics .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride involves its reactivity towards nucleophiles. The disulfonyl dichloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the nucleophile displaces the chloride ions to form new bonds .

Comparación Con Compuestos Similares

5-Bromo-1,3-dichloro-2-methylbenzene (C₇H₅BrCl₂)

2-Bromobenzyl-(3-chlorophenyl)ether (C₁₃H₁₀BrClO)

- Molecular Weight : ~289.58 g/mol .

- Functional Groups : Bromine, chlorine, and ether linkage.

- Comparison : The ether group increases polarity but reduces reactivity compared to sulfonyl chlorides. Both compounds are discontinued, suggesting niche applications .

Functional Group Analogs: Sulfonyl Chlorides and Fluorides

But-3-ene-1,3-disulfonyl difluoride (C₄H₄F₂O₄S₂)

- Molecular Weight : ~234.16 g/mol .

- Functional Groups : Aliphatic disulfonyl fluoride.

- Comparison : Sulfonyl fluorides are less reactive than chlorides due to fluorine’s poor leaving-group ability. However, they exhibit superior stability in aqueous environments, making them suitable for click chemistry and enzyme inhibition studies .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride | C₈H₆BrCl₂O₆S₂ | ~413 | Bromo, methoxy, sulfonyl chloride |

| 5-Bromo-1,3-dichloro-2-methylbenzene | C₇H₅BrCl₂ | 239.93 | Bromo, dichloro, methyl |

| But-3-ene-1,3-disulfonyl difluoride | C₄H₄F₂O₄S₂ | ~234.16 | Aliphatic disulfonyl fluoride |

Actividad Biológica

5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride is a synthetic compound with potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and comparative studies with similar compounds.

Chemical Structure and Properties

5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride features a bromine atom and two methoxy groups on a benzene ring, along with sulfonyl chloride functional groups. This structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride exhibits significant antimicrobial activity . It has been tested against various bacterial strains and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 40 µg/mL |

| Candida albicans | 12 | 60 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and colon cancer (HT-29). The mechanism appears to involve the inhibition of protein kinases associated with cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HT-29 | 30 | Inhibition of cell cycle progression |

The IC50 values indicate that the compound is relatively potent against these cancer cell lines .

The biological activity of 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride is attributed to its ability to form covalent bonds with specific proteins and enzymes. The bromine atom can participate in halogen bonding, enhancing the compound's affinity for biological targets. Additionally, the sulfonyl chloride groups can react with nucleophiles in enzymatic pathways, leading to inhibition of key metabolic processes .

Comparative Studies

Comparative studies have been conducted with similar compounds to evaluate the unique properties of 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 4-Bromo-2,5-dimethoxybenzene | 35 | Moderate anticancer activity |

| 5-Bromo-2,4-dimethoxybenzoic acid | 50 | Weak antimicrobial properties |

| 5-Bromo-2-chloro-4-methoxybenzenesulfonamide | 20 | Strong protein kinase inhibition |

These comparisons highlight the enhanced potency and selectivity of 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride in both antimicrobial and anticancer activities .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a xenograft model using MCF-7 cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to controls.

- Bacterial Infection Model : In an experimental infection model with Staphylococcus aureus, administration of the compound reduced bacterial load significantly within infected tissues.

These studies underscore the potential clinical relevance of 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride as a therapeutic agent .

Q & A

Q. How can researchers ensure the purity of 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride for synthetic applications?

- Methodological Answer: Purity verification requires a combination of analytical techniques:

- HPLC with UV detection (λ = 254 nm) to quantify impurities.

- ¹H/¹³C NMR to confirm structural integrity and detect residual solvents (e.g., DCM or THF) .

- Elemental Analysis to validate stoichiometry (e.g., Br, S, Cl content).

- Melting Point Analysis for consistency with literature values (if available).

Q. What are the key stability considerations for storing this compound?

- Methodological Answer:

- Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of sulfonyl dichloride groups.

- Avoid moisture and light exposure, as the compound may decompose to sulfonic acids or form dimers .

- Monitor stability via periodic TLC or FT-IR to detect degradation (e.g., loss of –SO₂Cl peaks at ~1370 cm⁻¹) .

Q. How can researchers safely handle 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride in the lab?

- Methodological Answer:

- Use glove boxes or fume hoods to avoid inhalation of toxic vapors.

- Employ PPE (nitrile gloves, safety goggles) due to its corrosive and lachrymatory properties.

- Neutralize spills with sodium bicarbonate, followed by adsorption using silica gel .

Advanced Research Questions

Q. What strategies can resolve contradictory reactivity data in sulfonylation reactions involving this compound?

- Methodological Answer: Contradictions often arise from solvent polarity or temperature effects. Systematic approaches include:

- Solvent Screening: Compare reactivity in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).

- Kinetic Studies: Use in-situ IR or ¹H NMR to track reaction progress and identify intermediates .

- Computational Modeling: Apply DFT calculations to predict activation barriers for sulfonylation pathways .

Q. How can researchers optimize regioselectivity when using this compound as a sulfonating agent?

- Methodological Answer: Regioselectivity depends on steric and electronic factors:

- Electronic Effects: Electron-rich aromatic rings (e.g., amines) favor attack at the para position to methoxy groups.

- Steric Control: Bulky substituents on the substrate can direct sulfonylation to less hindered sites.

- Catalytic Additives: Use Lewis acids (e.g., ZnCl₂) to modulate electrophilicity of the sulfonyl chloride groups .

Q. What advanced spectroscopic techniques are suitable for characterizing its reaction intermediates?

- Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas of transient intermediates.

- X-ray Crystallography: Resolve structural ambiguities in crystalline derivatives (e.g., sulfonamide products).

- Dynamic NMR: Monitor conformational changes or rotational barriers in intermediates .

Q. How can contradictory stability data in literature be addressed for this compound?

- Methodological Answer:

- Reproducibility Checks: Replicate conditions from conflicting studies (e.g., humidity levels, solvent purity).

- Accelerated Stability Testing: Expose the compound to controlled stress conditions (heat, light) and analyze degradation products via LC-MS .

- Cross-Validation: Compare data with structurally analogous compounds (e.g., 2-Bromo-5-fluorobenzenesulfonyl chloride) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.